molecular formula C19H17NO B15148039 Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-

Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-

Cat. No.: B15148039
M. Wt: 275.3 g/mol
InChI Key: HHGWQEHNHCQBTI-UHFFFAOYSA-N
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Description

(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxynaphthalene moiety and a methylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-methoxynaphthaldehyde and 3-methylaniline would be the starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine may find applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions with imines.

    Medicine: Possible applications in drug design and development.

    Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
  • (E)-1-(4-methoxynaphthalen-1-yl)-N-(2-methylphenyl)methanimine
  • (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine

Uniqueness

The uniqueness of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C19H17NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3

InChI Key

HHGWQEHNHCQBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C3=CC=CC=C23)OC

Origin of Product

United States

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